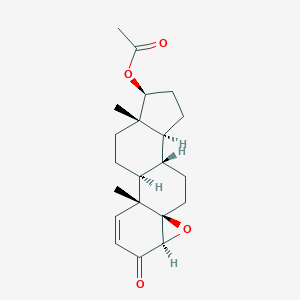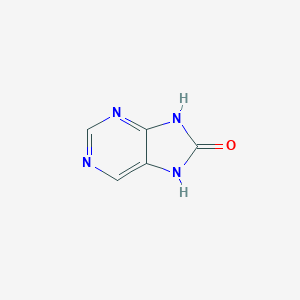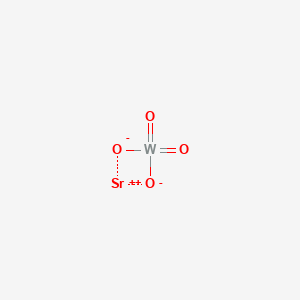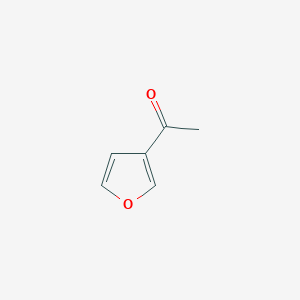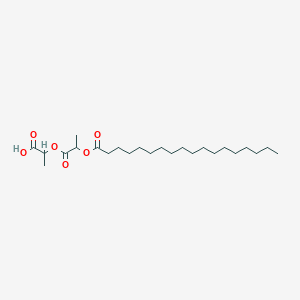
2,4-Dibrom-5-methylphenol
Übersicht
Beschreibung
2,4-dibromo-5-methylphenol is a brominated phenol derivative with the molecular formula C7H6Br2O. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of bromine atoms and a methyl group on the phenol ring significantly influences its reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds like thymol have been shown to interact with various cellular targets, including proteins involved in inflammatory and oxidative stress pathways .
Mode of Action
Bromophenols, in general, are known to interact with their targets through various mechanisms, such as inhibiting the recruitment of cytokines and chemokines, scavenging free radicals, enhancing endogenous enzymatic and non-enzymatic antioxidants, and chelating metal ions .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to inflammation, oxidative stress, and lipid metabolism .
Result of Action
Bromophenols are generally known for their antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dibromo-5-methylphenol . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-methylphenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glucose 6-phosphate dehydrogenase, which is involved in the pentose phosphate pathway. This interaction can influence the enzyme’s activity and, consequently, the metabolic flux through this pathway . Additionally, 2,4-dibromo-5-methylphenol has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
The effects of 2,4-dibromo-5-methylphenol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-dibromo-5-methylphenol can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects on cells .
Molecular Mechanism
At the molecular level, 2,4-dibromo-5-methylphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2,4-dibromo-5-methylphenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dibromo-5-methylphenol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dibromo-5-methylphenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 2,4-dibromo-5-methylphenol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
2,4-Dibromo-5-methylphenol is involved in various metabolic pathways, including the pentose phosphate pathway and the tricarboxylic acid cycle. It interacts with enzymes such as glucose 6-phosphate dehydrogenase and succinate dehydrogenase, influencing their activity and, consequently, the metabolic flux through these pathways . Additionally, this compound can affect metabolite levels, such as reducing the levels of reactive oxygen species and increasing the levels of antioxidant molecules .
Transport and Distribution
The transport and distribution of 2,4-dibromo-5-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 2,4-dibromo-5-methylphenol within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of 2,4-dibromo-5-methylphenol is an important factor that influences its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific amino acid sequences can target 2,4-dibromo-5-methylphenol to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-dibromo-5-methylphenol can be synthesized through the bromination of 5(or 6)-methylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of 2,4-dibromo-5-methylphenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dibromo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized phenol derivatives.
Reduction Reactions: Products include dehalogenated phenols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: Lacks the methyl group, which affects its reactivity and applications.
2,4,6-Tribromophenol: Contains an additional bromine atom, leading to different chemical properties and uses.
2-Bromo-4-methylphenol: Has only one bromine atom, resulting in different reactivity patterns.
Uniqueness
2,4-dibromo-5-methylphenol is unique due to the presence of both bromine atoms and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2,4-dibromo-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALAQNFYPXDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191939 | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38621-20-4 | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


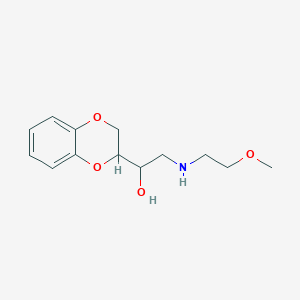
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)

